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molecular formula C8H11N3O B1374002 2-amino-N,N-dimethylpyridine-4-carboxamide CAS No. 908269-95-4

2-amino-N,N-dimethylpyridine-4-carboxamide

Cat. No. B1374002
M. Wt: 165.19 g/mol
InChI Key: ZIFFOQAGOVCTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666879B2

Procedure details

To LDA (7.3 mL, 13 mmol, 1.8M in ether/heptane) at 0° C., add dropwise dimethylamine (13 mL, 26 mmol, 2M in THF) under nitrogen. Stir for 30 minutes and add 2-amino-4-pyridine carboxylic acid methyl ester (2 g, 13 mmol, in 3 mL of anhydrous THF and 2 mL of anhydrous ether). Seal and heat at 85° C. overnight. Cool the mixture to room temperature and quench with water. Dilute with EtOAc and isolate the top organic layer. Extract the aqueous layer further with saturated sodium bicarbonate and ether, then DCM. Pool all the organic layers, dry (MgSO4) and concentrate. Purify by strong cation exchange (SCX) column to obtain the crude product and use in the next step without further purification. LCMS (ES), m/z 166 (M+1).
Name
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].C[CH:3]([N-:5][CH:6](C)C)C.CNC.C[O:13][C:14]([C:16]1[CH:21]=[CH:20][N:19]=[C:18]([NH2:22])[CH:17]=1)=O>>[NH2:22][C:18]1[CH:17]=[C:16]([CH:21]=[CH:20][N:19]=1)[C:14]([N:5]([CH3:6])[CH3:3])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
7.3 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
13 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
COC(=O)C1=CC(=NC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
Stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Seal
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
CUSTOM
Type
CUSTOM
Details
quench with water
ADDITION
Type
ADDITION
Details
Dilute with EtOAc
CUSTOM
Type
CUSTOM
Details
isolate the top organic layer
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer further with saturated sodium bicarbonate and ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Pool all the organic layers, dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by strong cation exchange (SCX) column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=C(C(=O)N(C)C)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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